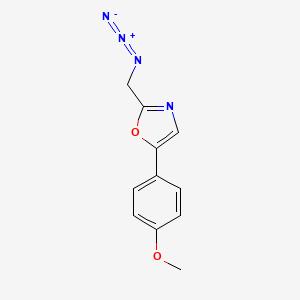
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole
Vue d'ensemble
Description
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, also known as AMPO, is an organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. AMPO is a heterocyclic compound containing a five-membered oxazole ring with an aryl substituent and an azidomethyl substituent. It is a colorless solid that is soluble in water, ethanol, and other polar solvents.
Applications De Recherche Scientifique
Therapeutic Potential
Oxazole derivatives have been extensively studied for their diverse pharmacological activities. They are present in various natural and synthetic compounds with significant anti-cancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The chemical flexibility of oxazole allows for various substitutions, making it an attractive scaffold for the development of new therapeutic agents. These derivatives have shown promising therapeutic potential and have undergone both preclinical and clinical evaluations (Kaur et al., 2018).
Synthetic Approaches
The synthesis of oxazole derivatives, including 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, involves various methodologies that enable the incorporation of the oxazole moiety into complex molecules. These synthetic approaches are crucial for creating compounds with desired pharmacological activities. The versatility of 1,3-oxazole derivatives, in particular, has led to their widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Recent research has focused on developing new methodologies for synthesizing novel 1,3-oxazole derivatives, highlighting the ongoing interest in this heterocyclic compound (Shinde et al., 2022).
Antioxidant Activity
The antioxidant properties of oxazole derivatives are of particular interest in the context of preventing oxidative stress-related diseases. Oxazole compounds are investigated for their ability to scavenge free radicals and protect against oxidative damage. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are commonly used to determine the antioxidant activity of these compounds (Munteanu & Apetrei, 2021).
Antiproliferative Activity
Oxazole derivatives have demonstrated significant antiproliferative and antitumor activities. These compounds, including 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole, are studied for their potential to inhibit the growth of cancer cells. The structural features of oxazole nuclei play a critical role in their antiproliferative effects, making them promising candidates for anticancer drug development (Guerrero-Pepinosa et al., 2021).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-16-9-4-2-8(3-5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTMTFAMLPKJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



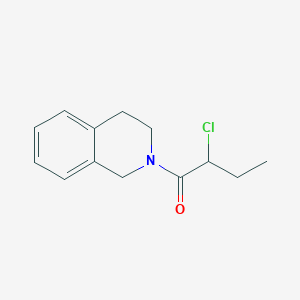
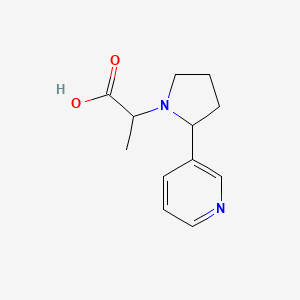


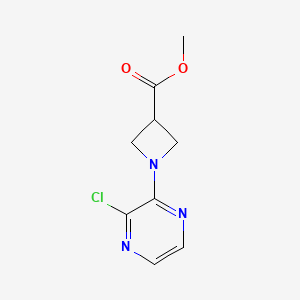
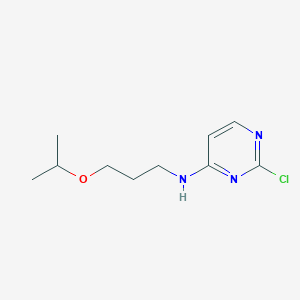
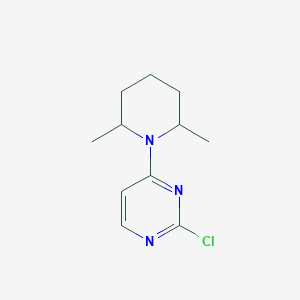

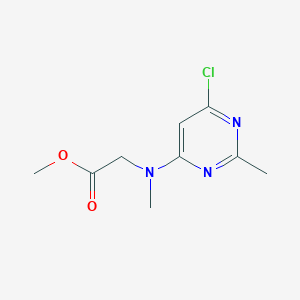
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
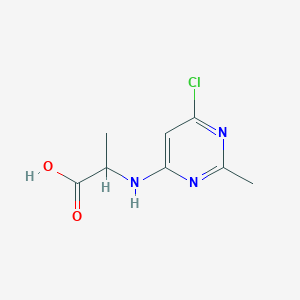

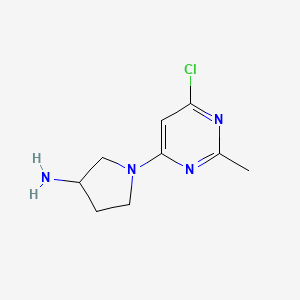
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)